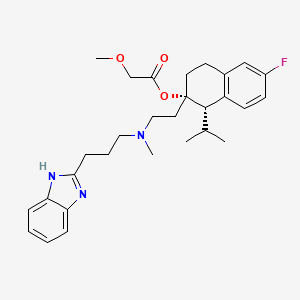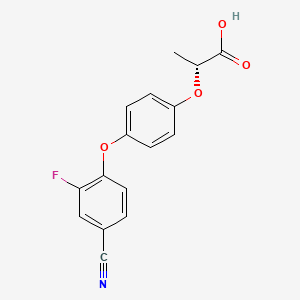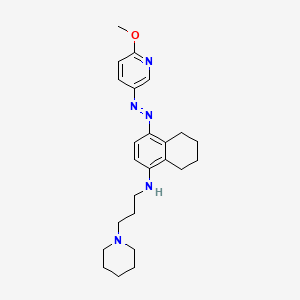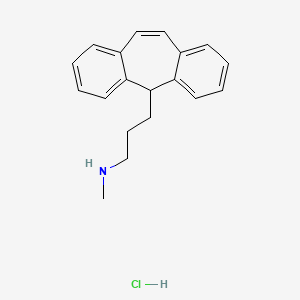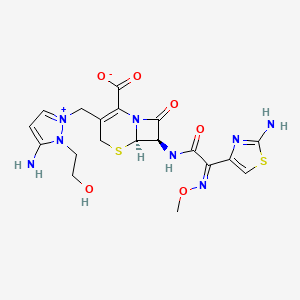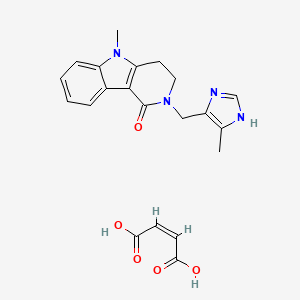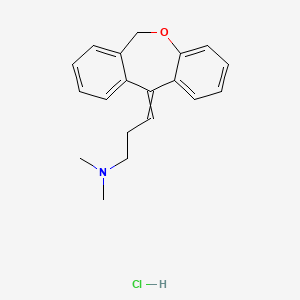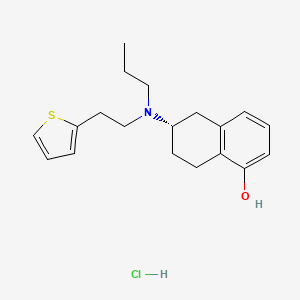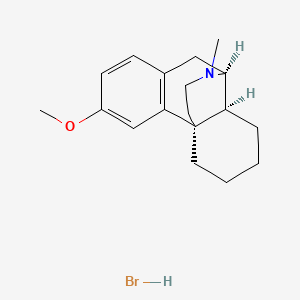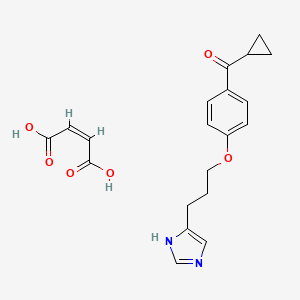
Ciproxifan maleate
Übersicht
Beschreibung
Ciproxifanmaleat ist ein hochpotenter und selektiver Histamin-H3-Rezeptor-Antagonist. Es ist bekannt für seine Fähigkeit, die Freisetzung von Histamin im Gehirn zu modulieren, indem es den Histamin-H3-Rezeptor blockiert, der ein inhibitorischer Autorezeptor an histaminergen Nervenenden ist . Diese Verbindung wurde auf ihre Fähigkeit hin untersucht, Wachheit und Aufmerksamkeit zu fördern, was sie zu einem Kandidaten für die Behandlung von Schlafstörungen und kognitiven Beeinträchtigungen macht .
Wissenschaftliche Forschungsanwendungen
Chemie: Es wird als Referenzverbindung in Studien verwendet, die Histamin-H3-Rezeptoren betreffen.
Medizin: Ciproxifanmaleat wurde als potenzielle Behandlung für Schlafstörungen wie Narkolepsie, kognitive Beeinträchtigungen und Erkrankungen wie Alzheimer-Krankheit vorgeschlagen.
Industrie: Die Verbindung wird bei der Entwicklung von Pharmazeutika verwendet, die auf Histamin-H3-Rezeptoren abzielen.
Wirkmechanismus
Ciproxifanmaleat entfaltet seine Wirkung, indem es als inverser Agonist/Antagonist des Histamin-H3-Rezeptors wirkt . Der Histamin-H3-Rezeptor ist ein inhibitorischer Autorezeptor, der die Freisetzung von Histamin im Gehirn moduliert. Durch die Blockierung dieses Rezeptors erhöht Ciproxifanmaleat die Freisetzung von Histamin, das eine erregende Wirkung auf das Gehirn über Histamin-H1-Rezeptoren im Großhirn hat . Dies führt zu erhöhter Wachheit und Aufmerksamkeit . Zusätzlich kann Ciproxifanmaleat Monoaminoxidase A- und B-Enzym-Isoformen bei Menschen und Ratten reversibel blockieren .
Wirkmechanismus
Target of Action
Ciproxifan maleate is an extremely potent histamine H3 inverse agonist/antagonist . The primary target of this compound is the histamine H3 receptor , an inhibitory autoreceptor located on histaminergic nerve terminals .
Mode of Action
This compound interacts with its target, the histamine H3 receptor, by blocking it . This blockage allows more histamine to be released in the brain . Histamine has an excitatory effect in the brain via H1 receptors in the cerebral cortex . Therefore, drugs such as Ciproxifan, which block the H3 receptor, have an alertness-promoting effect .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the histaminergic pathway. By blocking the H3 receptor, this compound modulates the release of histamine in the brain . This leads to increased histamine levels, which in turn stimulate the H1 receptors in the cerebral cortex, leading to increased alertness .
Pharmacokinetics
It is known to be orally bioavailable , indicating that it can be absorbed through the gastrointestinal tract and distributed throughout the body.
Result of Action
This compound produces wakefulness and attentiveness in animal studies . It has been shown to produce cognitive enhancing effects without prominent stimulant effects at relatively low levels of receptor occupancy, and pronounced wakefulness at higher doses . It has therefore been proposed as a potential treatment for sleep disorders such as narcolepsy and to improve vigilance in old age, particularly in the treatment of conditions such as Alzheimer’s disease .
Safety and Hazards
Zukünftige Richtungen
Ciproxifan shows only moderate activity at human targets, but it may serve as a starting point for the development of dual targeting ligands . As the H3R and monoamine oxidases are all capable of affecting neurotransmitter modulation in the brain, dual targeting ligands are considered an interesting approach for the treatment of neurological disorders .
Biochemische Analyse
Biochemical Properties
Ciproxifan maleate acts as a potent prototypic H3 inverse agonist/antagonist . It interacts with the histamine H3 receptor, an inhibitory autoreceptor located on histaminergic nerve terminals . This interaction modulates the release of histamine in the brain .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It improves attention and wakefulness in vivo . In animal experiments, it has been shown to cause arousal and attentiveness . In a study examining its neuroprotective potential against Lipopolysaccharides (LPS)-induced neuroinflammation and mitochondrial dysfunctions in mice, ciproxifan exhibited anti-inflammatory effects by significantly reducing the release of both pro-inflammatory cytokines and COX-2 levels .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interaction with the histamine H3 receptor . By blocking the H3 receptor, it allows more histamine to be released, which has an alertness-promoting effect . It also reversibly inhibits monoamine oxidase A and B .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. It produces wakefulness and attentiveness in animal studies, and produced cognitive enhancing effects without prominent stimulant effects at relatively low levels of receptor occupancy, and pronounced wakefulness at higher doses .
Vorbereitungsmethoden
Ciproxifanmaleat kann durch eine Reihe von chemischen Reaktionen synthetisiert werden, an denen Cyclopropyl(4-[3-(1H-Imidazol-4-yl)propyloxy]phenyl)keton und Maleinsäure beteiligt sind . Der Syntheseweg umfasst typischerweise die folgenden Schritte:
Bildung des Zwischenprodukts: Die Reaktion beginnt mit der Herstellung von Cyclopropyl(4-[3-(1H-Imidazol-4-yl)propyloxy]phenyl)keton.
Reaktion mit Maleinsäure: Das Zwischenprodukt wird dann mit Maleinsäure umgesetzt, um das Maleatsalz von Ciproxifan zu bilden.
Industrielle Herstellungsverfahren für Ciproxifanmaleat sind nicht umfassend dokumentiert, aber der Prozess beinhaltet im Allgemeinen die Hochskalierung der Laborsynthese mit geeigneten Reaktionsbedingungen und Reinigungsschritten, um eine hohe Reinheit und Ausbeute zu gewährleisten.
Analyse Chemischer Reaktionen
Ciproxifanmaleat unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Zugabe von Sauerstoff oder die Entfernung von Wasserstoff. Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Diese Reaktion beinhaltet die Zugabe von Wasserstoff oder die Entfernung von Sauerstoff. Häufige Reduktionsmittel sind Lithiumaluminiumhydrid und Natriumborhydrid.
Substitution: Diese Reaktion beinhaltet den Ersatz eines Atoms oder einer Atomgruppe durch ein anderes.
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation von Ciproxifanmaleat zur Bildung oxidierter Derivate führen, während die Reduktion reduzierte Formen der Verbindung liefern kann.
Vergleich Mit ähnlichen Verbindungen
Ciproxifanmaleat ist in seiner hohen Potenz und Selektivität für den Histamin-H3-Rezeptor einzigartig. Zu ähnlichen Verbindungen gehören:
Thioperamidmaleat: Ein weiterer Histamin-H3-Rezeptor-Antagonist mit ähnlichen Anwendungen in der neurologischen Forschung.
Pitolisanthydrochlorid: Ein Histamin-H3-Rezeptor-Antagonist, der zur Behandlung von Narkolepsie eingesetzt wird.
Ciproxifanhydrochlorid: Eine andere Salzform von Ciproxifan mit ähnlichen pharmakologischen Eigenschaften.
Ciproxifanmaleat zeichnet sich durch seine hohe artspezifische Affinität zu Histamin-H3-Rezeptoren bei Nagetieren im Vergleich zu menschlichen Rezeptoren aus, was es zu einer wertvollen Referenzverbindung in Nagetiermodellen für neurologische Erkrankungen macht .
Eigenschaften
IUPAC Name |
(Z)-but-2-enedioic acid;cyclopropyl-[4-[3-(1H-imidazol-5-yl)propoxy]phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2.C4H4O4/c19-16(12-3-4-12)13-5-7-15(8-6-13)20-9-1-2-14-10-17-11-18-14;5-3(6)1-2-4(7)8/h5-8,10-12H,1-4,9H2,(H,17,18);1-2H,(H,5,6)(H,7,8)/b;2-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLQFKEYRALXXEJ-BTJKTKAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=CC=C(C=C2)OCCCC3=CN=CN3.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C(=O)C2=CC=C(C=C2)OCCCC3=CN=CN3.C(=C\C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20585107 | |
| Record name | (2Z)-But-2-enedioic acid--cyclopropyl{4-[3-(1H-imidazol-5-yl)propoxy]phenyl}methanone (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20585107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
184025-19-2 | |
| Record name | (2Z)-But-2-enedioic acid--cyclopropyl{4-[3-(1H-imidazol-5-yl)propoxy]phenyl}methanone (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20585107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ciproxifan maleate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


